Home > Products > Building Blocks P3206 > 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine - 1000340-39-5

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-362762
CAS Number: 1000340-39-5
Molecular Formula: C7H4BrClN2
Molecular Weight: 231.48 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H4BrClN2 . It is part of the 1H-Pyrrolo[2,3-b]pyridine family, which has been found to be an important target for the development of novel and selective inhibitors for the treatment of inflammatory diseases, especially pulmonary pathologies .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies. For instance, a study reported the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo pyridine scaffold . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string Clc1ccnc2[nH]cc(Br)c12 . Docking experiments have shown that the orientation of the active pyrrolo pyridines in the HNE catalytic triad Ser195-His57-Asp102 correlated with the effectiveness of the inhibitor interaction with the enzyme .

4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound serves as a key structural analog of 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in exploring the impact of substituents on the pyrrolo[2,3-b]pyridine scaffold. Research on this compound has focused on understanding its electronic structure, bonding characteristics, and intermolecular interactions using experimental charge density analysis and DFT studies [].

4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound, featuring a 4-methylphenylsulfonyl protecting group on the pyrrolo[2,3-b]pyridine core, offers insights into the structural features and interactions of substituted pyrrolo[2,3-b]pyridines []. Its crystal structure reveals a three-dimensional network stabilized by π–π interactions between the aromatic rings, highlighting the influence of substituents on the molecular arrangement.

Propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}-amide

  • Compound Description: This compound represents a complex derivative of 1H-pyrrolo[2,3-b]pyridine that has been investigated for its pharmaceutical applications, particularly as an anti-cancer agent [, , ]. Its synthesis involves multiple steps, including Suzuki-Miyaura reactions and Friedel-Crafts acylation, highlighting the versatility of pyrrolo[2,3-b]pyridine as a building block for complex molecules.

5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound represents a key intermediate in the synthesis of diverse 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks []. The presence of a bromine atom at the 5-position serves as a handle for further functionalization, highlighting the versatility of this scaffold.

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

  • Compound Description: Pexidartinib, a potent inhibitor of colony stimulating factor-1 receptor (CSF1R), represents a clinically relevant example of a drug containing the 1H-pyrrolo[2,3-b]pyridine moiety []. Its crystal structure provides valuable information about its molecular interactions, particularly the hydrogen bonding patterns involving the protonated nitrogen atoms in the pyrrolopyridine ring system.

1-Aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde

  • Compound Description: These compounds are key intermediates in synthesizing pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, further expanding the chemical space of fused heterocycles derived from pyrrole building blocks []. The presence of reactive functionalities like aldehyde and chlorine allows for diverse modifications and cyclization reactions.

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide

  • Compound Description: This compound, identified as a potent type II cyclin-dependent kinase 8 (CDK8) inhibitor, demonstrates the potential of incorporating the 1H-pyrrolo[2,3-b]pyridine scaffold in developing anticancer agents []. Its biological activity against colorectal cancer cells, coupled with its favorable pharmacokinetic profile, highlights its therapeutic potential.

6-Amino-1H-pyrrolo[2,3-b]pyridine and 6-Iodo-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: These compounds are valuable intermediates in functionalizing the 1H-pyrrolo[2,3-b]pyridine scaffold, leading to the synthesis of multidentate agents and polymers []. The presence of amino and iodo groups at the 6-position enables further derivatization and polymerization reactions, showcasing the versatility of these building blocks.

3,3′-Selenobis[1H-pyrrolo[2,3-b]pyridine] and 3,3′-Thiobis[1H-pyrrolo[2,3-b]pyridine]

  • Compound Description: These compounds represent examples of functionalization at the 3-position of 1H-pyrrolo[2,3-b]pyridine, which exhibit notable fungicidal activity []. The incorporation of selenium and sulfur atoms into the 1H-pyrrolo[2,3-b]pyridine structure highlights the potential for exploring diverse heteroatom substitutions to modulate biological activity.

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1f), 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (3f), and 3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l)

  • Compound Description: These nortopsentin analogues, incorporating the 1H-pyrrolo[2,3-b]pyridine moiety, have shown promising antitumor activity, particularly against diffuse malignant peritoneal mesothelioma (DMPM) []. Their mechanism of action involves cyclin-dependent kinase 1 (CDK1) inhibition, leading to apoptosis and tumor growth inhibition in experimental models.

2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid

  • Compound Description: This compound represents a key pharmaceutical intermediate, highlighting the relevance of the pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry []. Its synthesis involves several steps, including a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination, showcasing the development of efficient synthetic routes for complex heterocyclic compounds.

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: These compounds are deaza analogs of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, designed to explore the impact of structural modifications on biological activity []. Their synthesis involves distinct routes depending on the position of the nitrogen atom in the pyrrolopyridine core, demonstrating the versatility of synthetic approaches for these heterocyclic systems.

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine and 3-{[4-(4-[18F]Fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]-pyridine

  • Compound Description: These compounds, designed as potential dopamine D4 receptor imaging agents, demonstrate the applicability of radiolabeled 1H-pyrrolo[2,3-b]pyridine derivatives in positron emission tomography (PET) studies [, , ]. Their synthesis involves incorporating a [18F]fluorine atom into the molecule, highlighting the possibility of radiolabeling for in vivo imaging applications.

2-Propyl-1H-pyrrolo-[2,3-b]pyridine

  • Compound Description: This compound, a simple alkyl derivative of 1H-pyrrolo[2,3-b]pyridine, has been structurally characterized to understand the relationship between its molecular geometry and biological properties []. Its crystal structure provides insights into bond lengths, angles, and intermolecular interactions, contributing to a deeper understanding of substituted pyrrolopyridines.

4,7-Dihydro-1H-pyrrolo[2,3-b]pyridine derivatives

  • Compound Description: These compounds, synthesized via a one-pot, three-component approach, showcase a versatile method for generating diversely substituted pyrrolo[2,3-b]pyridines with potential applications in medicinal chemistry []. The presence of a spirocyclic framework at the 4-position highlights the possibility of expanding the structural diversity and pharmacological properties of this class of compounds.

N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine and N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

  • Compound Description: These compounds exemplify the structural diversity achievable through substitutions on the pyrrolo[2,3-b]pyridine core [, ]. Their structures have been elucidated, providing insights into the spatial arrangements and potential intermolecular interactions of substituted pyrrolopyridines.

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

  • Compound Description: This compound is a potent and selective Rho-kinase inhibitor developed for its therapeutic potential []. The presence of the 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl moiety highlights the importance of this specific substitution pattern in achieving biological activity.

7-Chloro-2,3-dihydro-4-methoxy-1H-pyrrolo[2,3-b]quinoline

  • Compound Description: This compound is a key intermediate in the synthesis of 3a,10b-diazacyclopenta[jk]phenanthrene derivatives, showcasing the use of pyrrolo[2,3-b]pyridine derivatives in accessing complex polycyclic systems [].

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

  • Compound Description: This compound demonstrates the synthesis of substituted pyrrolo[2,3-b]pyridines, highlighting the potential for introducing diverse functionalities onto the core scaffold []. The presence of amino and cyano groups, along with the phenyl substituent, underscores the potential for further derivatization and exploration of structure-activity relationships.

4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

  • Compound Description: These compounds, synthesized from the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles, showcase the versatility of pyrrole building blocks in accessing complex pyrrolo[2,3-b]pyridine derivatives [].

(Z)-2-Phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one and (Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one

  • Compound Description: These compounds represent a series of 1H-pyrrolo[2,3-b]pyridine derivatives explored as inhibitors of cell division cycle 7 (Cdc7) kinase, a potential target for cancer therapy [].

N-[3-(4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-4-trifluoromethylbenzenesulfonamide and N-[3-(4-Ethynyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-4-trifluoromethylbenzenesulfonamide

  • Compound Description: These compounds represent a series of pyrrolo[2,3-b]pyridine derivatives investigated for their inhibitory activity against Raf kinase, a key player in various cellular processes [].

1-Methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound was investigated for its reactivity with peracids, showcasing its susceptibility to ring-opening reactions [].
Overview

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2C_7H_4BrClN_2. It features a pyrrolopyridine ring structure, which includes both bromine and chlorine substituents. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential applications in drug development and biochemical research.

Source

This compound is synthesized through various methods, often involving halogenation reactions of precursor compounds. Its unique structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in biological studies.

Classification

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is classified as a heterocyclic aromatic organic compound. It falls under the category of pyrrolopyridines, which are known for their biological activity and utility in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:

  1. Halogenation: The initial step often includes the reaction of 4-chloro-3-nitropyridine with bromine in the presence of a base. This step introduces the bromine atom into the structure.
  2. Reduction: Following halogenation, the nitro group is reduced to an amine, facilitating cyclization.
  3. Cyclization: The final step involves cyclization to form the pyrrolopyridine ring structure.

Technical Details

The reaction conditions are critical for achieving high yields and purity. Parameters such as temperature, solvent choice (often polar aprotic solvents), and reaction time are optimized during synthesis. Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability .

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C7H4BrClN2C_7H_4BrClN_2
  • Molecular Weight: Approximately 219.47 g/mol
  • CAS Number: 226085-18-3
Chemical Reactions Analysis

Reactions

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions, including:

  1. Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution.
  2. Oxidation and Reduction: The compound can undergo oxidation reactions to form derivatives with higher oxidation states or reduction reactions to yield lower oxidation state products.

Technical Details

Common reagents used in these reactions include:

  • Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
  • Oxidation Agents: Potassium permanganate or hydrogen peroxide.
  • Reduction Agents: Lithium aluminum hydride or sodium borohydride .
Mechanism of Action

Process

The mechanism by which 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine exerts its biological effects involves interaction with specific enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play crucial roles in cell growth and differentiation.

Data

Studies indicate that this compound binds to the ATP-binding site of FGFRs, effectively inhibiting their kinase activity. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further investigation in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.

Chemical Properties

The compound exhibits notable reactivity due to its halogen substituents, influencing its interactions with other molecules. Its ability to undergo electrophilic aromatic substitution allows for further derivatization in synthetic applications .

Applications

Scientific Uses

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

  1. Drug Development: Its derivatives are being explored for potential use in treating diseases such as cancer and inflammation.
  2. Biochemical Research: The compound serves as a biological probe to study enzyme interactions and cellular processes.
  3. Industrial Applications: It is utilized in producing specialty chemicals, dyes, and pigments due to its unique properties .
Synthesis Methodologies and Reaction Optimization

Palladium-Catalyzed Cross-Coupling Strategies for Halogenated Pyrrolopyridines

Palladium-catalyzed cross-coupling reactions represent a cornerstone in the functionalization of 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, enabling the selective modification of its halogen substituents. The bromine at the 3-position demonstrates significantly higher reactivity toward oxidative addition compared to the chlorine at the 4-position, allowing for sequential functionalization under controlled conditions. This differential reactivity stems from the weaker bond strength of C-Br (276 kJ/mol) versus C-Cl (397 kJ/mol), coupled with the electron-rich environment of the pyrrole ring [2] [7].

Optimized conditions for C-N bond formation utilize Pd(OAc)₂/Xantphos catalyst systems with Cs₂CO₃ as base in dioxane at 100°C, achieving yields exceeding 90% for aryl amide couplings (Table 1). The bidentate nature of Xantphos stabilizes the palladium center during the catalytic cycle, preventing catalyst decomposition and enabling efficient reductive elimination. Notably, reactions require N-protection of the pyrrole ring (typically with benzyl or SEM groups) to prevent coordination of palladium to the acidic nitrogen, which otherwise halts the reaction [2]. For C-O couplings, Pd(OAc)₂ with Xantphos and K₂CO₃ in dioxane proves optimal, though yields are generally 10-15% lower than amidation counterparts due to competing hydrolysis pathways [2].

Table 1: Optimized Conditions for Pd-Catalyzed Cross-Coupling of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives

Reaction TypeCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)
C–N CouplingPd(OAc)₂XantphosCs₂CO₃Dioxane10092-95
C–N CouplingPd₂(dba)₃XantphosCs₂CO₃Dioxane10085-90
C–O CouplingPd(OAc)₂XantphosK₂CO₃Dioxane10078-83

Chemoselective Suzuki-Miyaura arylation at the 3-position employs Pd₂(dba)₃ with SPhos ligand in toluene/water mixtures, enabling retention of the C4-chlorine for subsequent derivatization. This selectivity profile permits the synthesis of diversely functionalized scaffolds through sequential cross-coupling: initial arylation at C3 followed by amination at C4. The methodology has been successfully applied in synthesizing FGFR inhibitors featuring 3-aryl-4-amino substitutions, demonstrating its robust synthetic utility in medicinal chemistry programs [8].

Regioselective Bromination/Chlorination of Pyrrolo[2,3-b]pyridine Scaffolds

The regioselective introduction of halogens onto the pyrrolo[2,3-b]pyridine scaffold requires precise control of electronic and steric factors. Direct bromination at C3 employs bromine in acetic acid at 0-5°C, exploiting the inherent nucleophilicity of the electron-rich pyrrole ring. This method selectively installs bromine at the 3-position with >90% regiocontrol, as confirmed by X-ray crystallography of derivatives [4] [7]. Subsequent chlorination at C4 necessitates POCl₃ in DMF at reflux (110°C), which activates the pyridine nitrogen via Vilsmeier complex formation, facilitating nucleophilic displacement. This sequential halogenation approach provides 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in 65-70% overall yield from the parent heterocycle [7] [9].

Table 2: Halogenation Reagents and Conditions for Pyrrolo[2,3-b]pyridine Functionalization

PositionReagent SystemSolventTemp (°C)Time (h)Regioselectivity (%)
C3 BrominationBr₂/AcOHAcetic acid0-52>90
C4 ChlorinationPOCl₃/DMFToluene110885
C2 BrominationNBS/MeCNAcetonitrile25175

The orthogonal reactivity of the halogen substituents enables selective functionalization: bromine undergoes Suzuki coupling under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C), while chlorine requires more forcing Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos, NaO^tBu, 100°C). This differential is attributed to the greater electronegativity of the pyridine ring at C4 versus the pyrrole ring at C3, which reduces electron density at the C-Cl bond and consequently its reactivity toward oxidative addition [7]. Computational studies indicate a 0.15 eV lower LUMO energy at C3 compared to C4, rationalizing the observed preference for initial functionalization at the brominated position [8].

Alternative halogenation strategies include directed ortho-metalation using n-BuLi/TMEDA at -78°C followed by quenching with C₂Cl₆ or C₂Br₆, achieving 60-75% yields for C4 halogenation. However, this method suffers from competing side reactions at the electron-rich pyrrole nitrogen, limiting its practicality for large-scale synthesis compared to electrophilic approaches [7].

Solid-Phase Synthesis Approaches for High-Throughput Library Generation

Solid-phase synthesis of 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives leverages the differential reactivity of its halogen substituents for sequential resin immobilization and functionalization. The bromine at C3 serves as the preferred anchor point for attachment to Wang resin via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O (3:1), achieving >95% loading efficiency as determined by UV quantification of cleaved Fmoc test groups [7]. Following immobilization, the C4-chlorine undergoes nucleophilic displacement with primary and secondary amines under microwave irradiation (120°C, 30 min) in the presence of DIEA, yielding 4-aminopyrrolopyridine derivatives without resin cleavage.

The orthogonally protected scaffold enables diversification through three key steps: (1) N1-deprotection with TFA/CH₂Cl₂ (1:1) for 2h, (2) acylation or sulfonylation at nitrogen using acid chlorides (5 equiv) and DIEA (10 equiv) in DMF, and (3) final cleavage from resin using TFA/H₂O (95:5) to yield target compounds with purities >85% (HPLC analysis). This approach generates libraries of 200-500 compounds per synthesis cycle, with typical isolated yields of 60-75% across the multi-step sequence [5] [7].

Table 3: Solid-Phase Diversification Strategies for 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Diversification StepReagents/ConditionsFunctional Group ToleranceTypical Yield (%)
Resin LoadingWang resin, Pd(PPh₃)₄, Na₂CO₃Halides, esters, nitriles92-95
C4 AminationAmines, DIEA, 120°C MWPrimary/secondary amines85-90
N1 DeprotectionTFA/CH₂Cl₂ (1:1)Boc, SEM groups95
N1 AcylationRCOCl, DIEA, DMFAcyl, sulfonyl groups80-85
CleavageTFA/H₂O (95:5)All95

Recent advances incorporate on-resin Sonogashira coupling at C5 using PdCl₂(PPh₃)₂/CuI catalysts with terminal alkynes before the amination step, further expanding accessible chemical space. Post-cleavage modifications exploit the latent reactivity of the bromine substituent for solution-phase Suzuki couplings, enabling introduction of biaryl moieties after scaffold diversification. This hybrid solid-phase/solution-phase strategy generates structurally complex libraries featuring three points of diversity (N1, C4, C5) while maintaining synthetic efficiency [5] [7].

Properties

CAS Number

1000340-39-5

Product Name

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

InChI

InChI=1S/C7H4BrClN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)

InChI Key

QLGXTRWCWHBPDP-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1Cl)C(=CN2)Br

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.